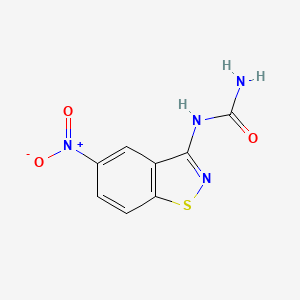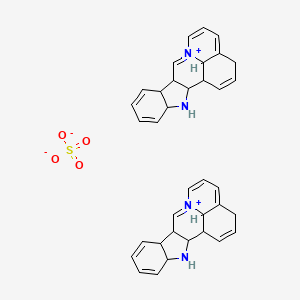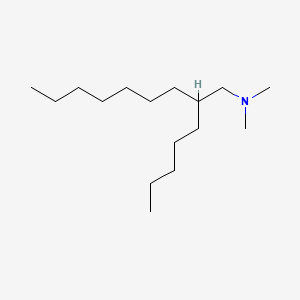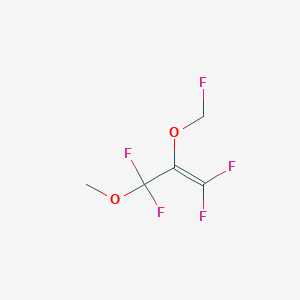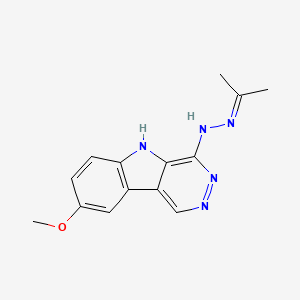
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions . This reaction yields 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one. The Michael addition of this nucleophile to acrylonitrile in ethanol containing triethylamine results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .
Scientific Research Applications
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anti-cancer agent, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and DYRK1A
Mechanism of Action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone involves the inhibition of key enzymes and signaling pathways. It acts as an inhibitor of PI3K and DYRK1A, which are involved in cell growth, survival, and metabolism. By inhibiting these pathways, the compound induces apoptosis in cancer cells and inhibits tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyridazinoindole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
β-Carboline and γ-Carboline derivatives: These compounds are structurally related and also display anti-cancer and anti-microbial properties.
Uniqueness
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is unique due to its specific substitution pattern, which enhances its binding affinity to biological targets and improves its pharmacological profile compared to other similar compounds .
Properties
CAS No. |
107891-09-8 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
8-methoxy-N-(propan-2-ylideneamino)-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C14H15N5O/c1-8(2)17-19-14-13-11(7-15-18-14)10-6-9(20-3)4-5-12(10)16-13/h4-7,16H,1-3H3,(H,18,19) |
InChI Key |
NWVFESPZRGDNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C2C(=CN=N1)C3=C(N2)C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


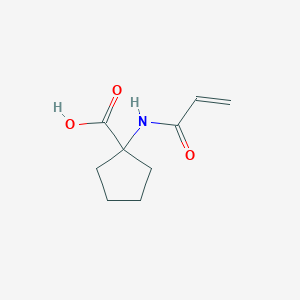
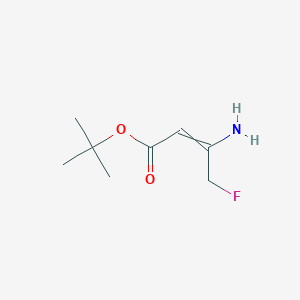

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
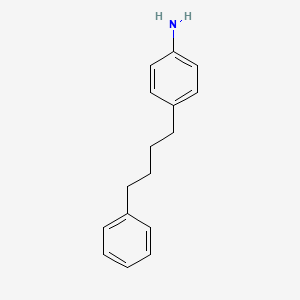
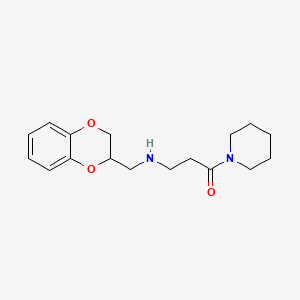
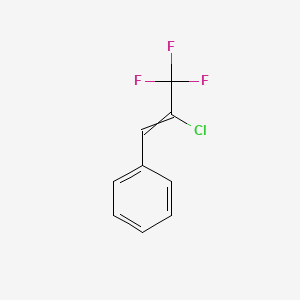
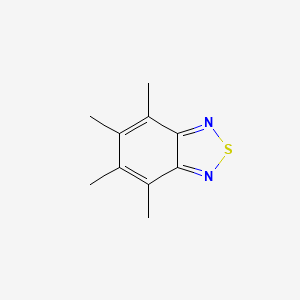
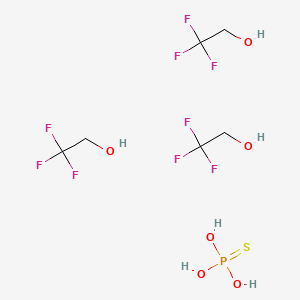
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
